![molecular formula C13H19NO6 B13485327 2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13485327.png)
2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound with the molecular formula C13H21NO6. It is a derivative of azabicyclohexane, featuring tert-butoxycarbonyl and methoxycarbonyl functional groups. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group using tert-butoxycarbonyl (Boc) protection. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methoxycarbonyl group can be introduced using methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl group acts as a protecting group for amines, preventing unwanted reactions during synthesis. The methoxycarbonyl group can participate in esterification and amidation reactions, facilitating the formation of complex molecules. The azabicyclohexane core provides structural rigidity, influencing the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and methoxycarbonyl groups, which provide distinct reactivity and protection during synthesis. The azabicyclohexane core adds structural rigidity, making it a valuable building block in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C13H19NO6 |
|---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
4-methoxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C13H19NO6/c1-11(2,3)20-10(18)14-7-12(9(17)19-4)5-13(14,6-12)8(15)16/h5-7H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
BQYQYSWKWIIANP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


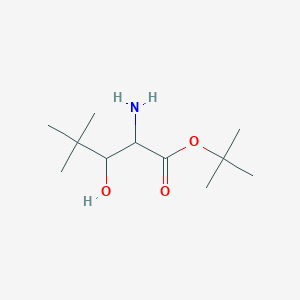
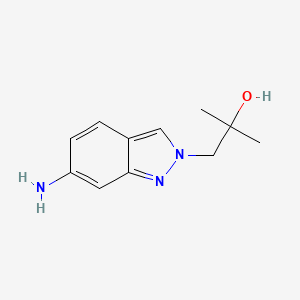
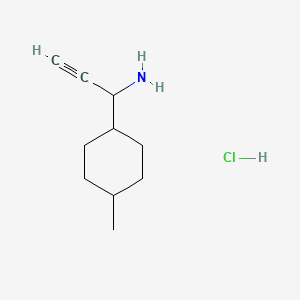
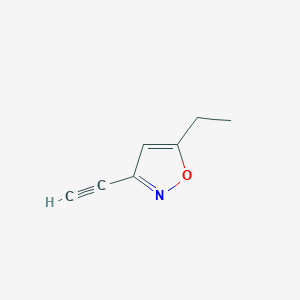
![N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13485270.png)
![3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13485271.png)

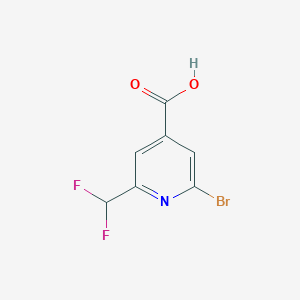
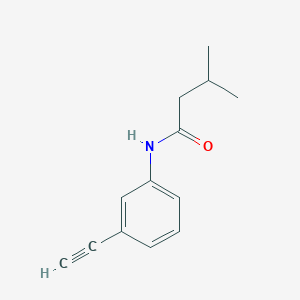
![(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13485292.png)
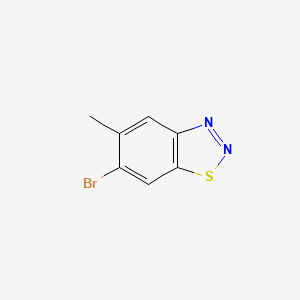
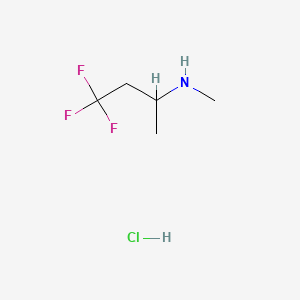
![2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride](/img/structure/B13485310.png)
![rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13485313.png)
